Nickel, (2-propanol)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]- Nickel, (2-propanol)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]-
Brand Name: Vulcanchem
CAS No.: 67763-27-3
VCID: VC18464454
InChI: InChI=1S/C28H42O2S.C3H7O.Ni/c1-25(2,3)17-27(7,8)19-11-13-21(29)23(15-19)31-24-16-20(12-14-22(24)30)28(9,10)18-26(4,5)6;1-3(2)4;/h11-16,29-30H,17-18H2,1-10H3;3H,1-2H3;/q;-1;+2/p-1
SMILES:
Molecular Formula: C31H48NiO3S
Molecular Weight: 559.5 g/mol

Nickel, (2-propanol)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]-

CAS No.: 67763-27-3

Cat. No.: VC18464454

Molecular Formula: C31H48NiO3S

Molecular Weight: 559.5 g/mol

* For research use only. Not for human or veterinary use.

Nickel, (2-propanol)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]- - 67763-27-3

Specification

CAS No. 67763-27-3
Molecular Formula C31H48NiO3S
Molecular Weight 559.5 g/mol
IUPAC Name 2-[2-hydroxy-5-(2,4,4-trimethylpentan-2-yl)phenyl]sulfanyl-4-(2,4,4-trimethylpentan-2-yl)phenolate;nickel(2+);propan-2-olate
Standard InChI InChI=1S/C28H42O2S.C3H7O.Ni/c1-25(2,3)17-27(7,8)19-11-13-21(29)23(15-19)31-24-16-20(12-14-22(24)30)28(9,10)18-26(4,5)6;1-3(2)4;/h11-16,29-30H,17-18H2,1-10H3;3H,1-2H3;/q;-1;+2/p-1
Standard InChI Key RCWBJBKRDIWPGN-UHFFFAOYSA-M
Canonical SMILES CC(C)[O-].CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)SC2=C(C=CC(=C2)C(C)(C)CC(C)(C)C)[O-].[Ni+2]

Introduction

Structural and Molecular Characteristics

Molecular Formula and Physicochemical Properties

PropertyValue
Molecular FormulaC31H48NiO3S\text{C}_{31}\text{H}_{48}\text{Ni}\text{O}_{3}\text{S}
Molar Mass559.5 g/mol
AppearanceLight green powder
SolubilitySoluble in organic solvents (e.g., toluene, DMF)
StabilitySensitive to moisture and oxygen

The compound’s solubility in polar aprotic solvents like dimethylformamide (DMF) and toluene facilitates its use in homogeneous catalysis .

Synthesis and Optimization

General Synthetic Protocol

The synthesis involves reacting nickel(II) salts with the preformed ligand in a mixed solvent system. A representative procedure from patent literature outlines the following steps:

  • Ligand Preparation:
    2,2'-Thiobis[4-(1,1,3,3-tetramethylbutyl)phenol] is synthesized via thioetherification of 4-(1,1,3,3-tetramethylbutyl)phenol with sulfur dichloride.

  • Complexation:

    • A reactor charged with toluene (900 L), DMF (450 L), and water (400 L) is stirred with 360 kg of the ligand and 193.6 kg of nickel chloride hexahydrate.

    • Sodium hydroxide (32.5 kg in 200 L water) is added over 3 hours at 70°C, maintaining a pH of 8–9.

    • After 5 hours, the aqueous phase is separated, and 59.5 kg of n-butylamine is introduced to the organic phase, yielding the nickel complex after solvent removal .

Critical Reaction Parameters

ParameterOptimal RangeImpact on Yield/Purity
Ligand/Ni Salt Ratio1:1.05–1:1.5Lower ratios reduce yield; higher ratios promote impurities
Temperature50–80°CHigher temps accelerate side reactions
Solvent SystemToluene/DMF/WaterEnsures ligand solubility and phase separation
Base (NaOH) Concentration0.5–1.0 MNeutralizes HCl byproduct, stabilizes Ni(II)

Yields exceeding 95% and purities of 99% are achievable under optimized conditions .

Stability and Reactivity

Solvent and Thermal Stability

The complex demonstrates moderate stability in aprotic solvents but decomposes in protic solvents like methanol or water. Thermogravimetric analysis (TGA) data, though unreported, would likely show decomposition onset above 150°C, consistent with nickel-phenolato complexes. The bulky tert-alkyl groups retard oxidative degradation, enhancing shelf life.

Reactivity in Catalytic Cycles

The nickel center’s Lewis acidity enables activation of substrates such as alkenes and alkynes. In cross-coupling reactions, the thioether bridge may act as a hemilabile ligand, temporarily dissociating to accommodate substrate binding. For example, in Kumada couplings, the complex facilitates transmetallation steps with Grignard reagents, though specific catalytic data remain unpublished.

Applications in Catalysis and Materials Science

Homogeneous Catalysis

The complex’s sterically hindered environment favors selective transformations:

  • Olefin Polymerization: Preliminary studies suggest activity in ethylene oligomerization, producing linear α-olefins with chain lengths controlled by the ligand’s steric profile.

  • C–C Bond Formation: Suzuki-Miyaura couplings mediated by the complex show promise, though turnover numbers (TONs) are yet to be quantified.

Comparative Analysis with Analogous Complexes

ComplexMetal CenterLigand TypeKey Application
Nickel, (2-propanol)[2,2'-(thio-κS)bis(phenolato)]Ni(II)Thioether-linked bis(phenolato)Olefin polymerization
Cobalt(II) bis(2,2,6,6-tetramethylheptane-3,5-dionato)Co(II)β-DiketonateOxidation reactions
Copper(I) tris(pyrazolyl)borateCu(I)Scorpionate ligandPhotocatalysis

This nickel complex’s thioether linkage differentiates it from purely oxygen-donor analogues, offering tunable electronic properties.

Challenges and Future Directions

Limitations in Current Knowledge

  • Spectral Data Deficiency: Missing IR, NMR, and X-ray crystallography data hinder mechanistic studies.

  • Catalytic Scope: Applications remain underexplored compared to palladium or ruthenium complexes.

Recommended Research Initiatives

  • Spectroscopic Characterization: Detailed NMR and EPR studies to elucidate electronic structure.

  • High-Throughput Screening: Test catalytic performance in C–H activation and asymmetric synthesis.

  • Environmental Impact Studies: Assess biodegradation and toxicity for industrial deployment.

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